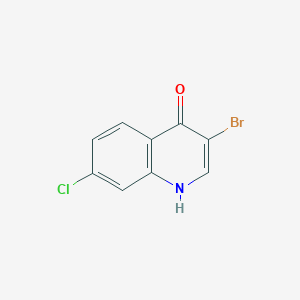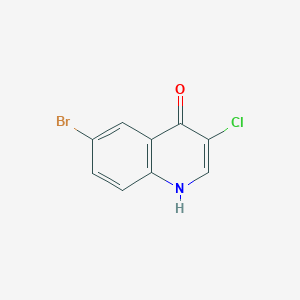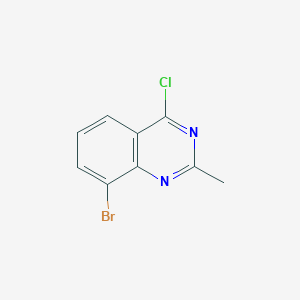
8-Bromo-4-chloro-2-methylquinazoline
描述
8-Bromo-4-chloro-2-methylquinazoline is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential implications in various fields. This compound belongs to the quinazoline family, known for their diverse biological activities. The molecular formula of this compound is C9H6BrClN2, and it has a molecular weight of 257.51 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and anthranilic acid derivatives.
Cyclization: The intermediate is subjected to cyclization reactions to form the quinazoline core.
Halogenation: Bromination and chlorination reactions are carried out to introduce the bromo and chloro substituents at the desired positions on the quinazoline ring.
Common reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
8-Bromo-4-chloro-2-methylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce complex biaryl compounds .
科学研究应用
8-Bromo-4-chloro-2-methylquinazoline has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Biological Research: The compound is used to investigate biological pathways and molecular targets, contributing to the understanding of disease mechanisms.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Bromo-4-chloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
相似化合物的比较
8-Bromo-4-chloro-2-methylquinazoline can be compared with other similar compounds in the quinazoline family:
2-Methylquinazoline: Lacks the bromo and chloro substituents, resulting in different biological activities and chemical reactivity.
4-Chloro-2-methylquinazoline: Similar structure but lacks the bromo substituent, leading to variations in its chemical and biological properties.
8-Bromoquinazoline: Lacks the chloro and methyl substituents, affecting its overall activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
8-bromo-4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPRCFVJSYYWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592748 | |
| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221298-75-5 | |
| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
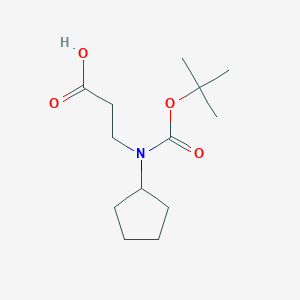

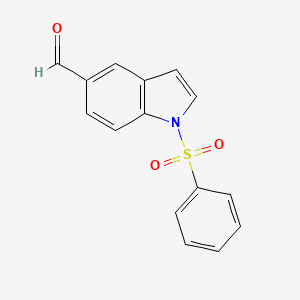
![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)
![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)
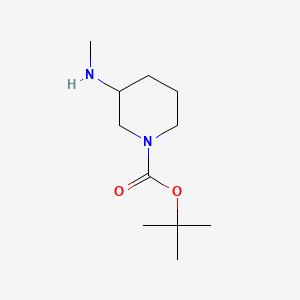
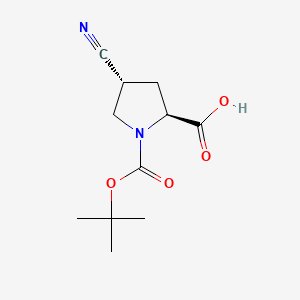

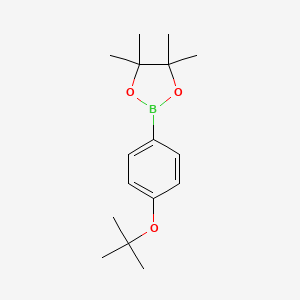
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
